3-Bromo-2-methylimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1609581-45-4 . It has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylimidazo[1,2-a]pyrazine is 1S/C7H6BrN3/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-2-methylimidazo[1,2-a]pyrazine has a molecular weight of 212.05 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
- Applications :
- Medicinal Chemistry : Researchers explore its reactivity and multifarious biological activity . It can be modified to create novel drug candidates.
- Applications :
- Q203 Derivatives : 3-Bromo-2-methylimidazo[1,2-a]pyrazine derivatives have shown promise as antitubercular agents. In a mouse model, Q203 demonstrated significant reduction in bacterial load .
Organic Synthesis and Drug Development
Antitubercular Agents
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 3-Bromo-2-methylimidazo[1,2-a]pyrazine and related compounds could have potential applications in drug discovery and development.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that the compound is formed through the reaction of 2-methylimidazo[1,2-a]pyridine with bromine . This reaction leads to the substitution of a hydrogen atom at the C-3 carbon atom, resulting in the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of biological pathways due to their broad spectrum of biological effects .
Result of Action
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 3-Bromo-2-methylimidazo[1,2-a]pyrazine, has been shown to exhibit antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . This suggests that the compound may have potential applications in the treatment of bacterial infections.
properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNMAGVIRSFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylimidazo[1,2-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.